molecular formula C19H24N2O8 B1415663 (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate CAS No. 2203140-35-4

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate

Cat. No.: B1415663
CAS No.: 2203140-35-4
M. Wt: 408.4 g/mol
InChI Key: WBBHBHVWSBTEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate is a complex organic compound with the molecular formula C19H24N2O8 and a molecular weight of 408.41 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonylamino group and a dioxopyrrolidinyl ester moiety. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include derivatives of the original compound with modified functional groups, such as amines, alcohols, or carboxylic acids .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling or immobilization.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate involves its reactivity with nucleophiles. The dioxopyrrolidinyl ester moiety is particularly reactive, allowing it to form covalent bonds with amines, thiols, and other nucleophiles. This reactivity is exploited in various applications, such as the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and minimal side reactions .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O8/c22-16-6-7-17(23)21(16)29-18(24)8-10-26-12-13-27-11-9-20-19(25)28-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBHBHVWSBTEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate
Reactant of Route 2
Reactant of Route 2
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate
Reactant of Route 3
Reactant of Route 3
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate
Reactant of Route 4
Reactant of Route 4
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate
Reactant of Route 5
Reactant of Route 5
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate
Reactant of Route 6
Reactant of Route 6
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.